2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique combination of indole, triazole, and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound.
Indoline Incorporation: Finally, the indoline group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indoline nitrogen and the thioether sulfur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated heterocycles.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins and nucleic acids, exploring its potential as a biochemical probe.
Medicine
In medicinal chemistry, 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of complex organic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole and triazole rings are particularly important for these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone: shares similarities with other indole-triazole compounds, such as:
Uniqueness
What sets this compound apart is the presence of both indoline and thioether linkages, which are less common in similar compounds. These features may confer unique chemical reactivity and biological activity, making it a compound of particular interest for further study.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-25-20(16-12-22-17-8-4-3-7-15(16)17)23-24-21(25)28-13-19(27)26-11-10-14-6-2-5-9-18(14)26/h2-9,12,22H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCILVRLMLGRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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